molecular formula C6H5FIN B1320775 3-Fluoro-2-iodoaniline CAS No. 706752-99-0

3-Fluoro-2-iodoaniline

Cat. No.: B1320775
CAS No.: 706752-99-0
M. Wt: 237.01 g/mol
InChI Key: WFIMPUNNSNCOAZ-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodoaniline is an organic compound with the molecular formula C6H5FIN It is a derivative of aniline, where the hydrogen atoms at positions 2 and 3 of the benzene ring are substituted by iodine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-iodoaniline can be synthesized through various methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with o-fluoroiodobenzene, a carboxyl group can be introduced, followed by further functionalization to obtain the target compound . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or using copper-mediated chemistry .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often employing transition-metal-catalyzed processes to ensure efficient and selective synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodoaniline involves its ability to undergo various chemical transformations. The presence of both fluorine and iodine atoms makes it a versatile intermediate in organic synthesis. The compound can interact with different molecular targets, facilitating the formation of new bonds and functional groups .

Properties

IUPAC Name

3-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIMPUNNSNCOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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